N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide
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Overview
Description
N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the sulfonamide group makes it a valuable compound in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2,5-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the sulfonamide group.
N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring.
Uniqueness
N,2,5-TRIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of the pyrazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
N,2,5-trimethyl-N-[(1-methylpyrazol-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-11-5-6-12(2)14(9-11)20(18,19)17(4)10-13-7-8-16(3)15-13/h5-9H,10H2,1-4H3 |
InChI Key |
KNJFSOVBYBCDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=NN(C=C2)C |
Origin of Product |
United States |
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